molecular formula C15H16ClN5 B5767876 1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5767876
M. Wt: 301.77 g/mol
InChI Key: CHRZQNBWGXDCBU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at the N1 position and an isopropylamine substituent at the C4 position. This scaffold is frequently explored in medicinal chemistry due to its versatility in targeting kinases, receptors, and enzymes.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-10(2)20-14-13-7-19-21(15(13)18-9-17-14)8-11-3-5-12(16)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZQNBWGXDCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321180
Record name 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903188-36-3
Record name 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with isopropylamine to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Electron-Withdrawing vs. Electron-Donating Groups
  • However, nitro groups may also reduce metabolic stability due to susceptibility to reduction. Key Data: ¹H NMR (DMSO-d6) δ 8.19 (d, J = 8.4 Hz, 2H), 8.09 (s, 1H) .
  • 4-Fluorobenzyl Derivative (S29, ): 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) shows specificity for neuroblastoma cell lines (SK-N-BE(2)). The fluorine atom’s electronegativity improves binding affinity and pharmacokinetic properties compared to non-halogenated analogues. Key Data: Minimum effective dose = 5.74 ng/mL; low systemic toxicity when delivered via graphene oxide nanosheets .
Chlorobenzyl vs. Styryl Modifications
  • Styryl-Substituted Analogues () :
    Compounds like 1-(4-fluorostyryl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (137a) incorporate conjugated double bonds, which may enhance π-π stacking interactions with aromatic residues in targets. However, styryl groups increase molecular weight (e.g., 137a: MW = 297.33) and reduce solubility compared to benzyl derivatives .

Variations in the C4 Amine Substituent

Polar vs. Non-Polar Groups
  • Synonym: MLS000099505 .
  • Benzylamine Derivatives () :
    N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW = 273.72) retains aromatic interactions but may exhibit higher cytotoxicity due to increased lipophilicity.

Bulkier Substituents
  • Piperidinylmethyl Groups () :
    Compounds like 3-(6-cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) incorporate bulky cyclic amines, which may enhance selectivity for specific kinase conformations but reduce synthetic yields (e.g., 61% for 137a vs. 82% for simpler derivatives) .

Key Findings and Implications

  • Substituent Effects :
    • Chlorobenzyl vs. Fluorobenzyl : Fluorine improves target affinity but may increase synthetic complexity.
    • Isopropylamine vs. Methoxyethyl : Isopropyl balances lipophilicity, while methoxyethyl enhances solubility.
  • Biological Relevance :
    • Kinase inhibitors (e.g., S29, ibrutinib) benefit from halogenated aromatic groups for target engagement.
    • CNS-penetrant compounds () require careful substituent tuning to optimize bioavailability.

Biological Activity

1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound's structural characteristics and biological implications are significant for its therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H17_{17}ClN4_{4}, with a molecular weight of approximately 286.78 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

The primary mechanism of action for 1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2. CDK2 is essential for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for anticancer therapy .

Anticancer Properties

Research indicates that compounds similar to 1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer effects. For instance, studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives can disrupt cell cycle progression and induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
CDK2 InhibitionCell cycle regulation
AnticancerInduces apoptosis
Antiviral PotentialInhibits viral replication

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity. For example, certain compounds in this class have been evaluated for their ability to inhibit viral replication at micromolar concentrations. This suggests that the biological activity of these compounds could extend beyond oncology into antiviral therapeutics .

Case Studies

A notable study focusing on similar pyrazolo compounds demonstrated their efficacy against various cancer types. In vitro assays revealed that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines through mechanisms involving CDK inhibition and subsequent apoptosis induction. The selectivity index for these compounds was found to be favorable compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. For instance, substituents such as halogens or alkyl groups at specific positions have been shown to improve potency against CDK2 and increase selectivity for cancer cells over normal cells. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

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